molecular formula C12H8ClIN2O2 B8251934 3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid CAS No. 885588-04-5

3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid

Cat. No. B8251934
M. Wt: 374.56 g/mol
InChI Key: UPHYKCROASETOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid is a useful research compound. Its molecular formula is C12H8ClIN2O2 and its molecular weight is 374.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis Methodology

A study by Zolfigol et al. (2013) demonstrated the use of isonicotinic acid in the green synthesis of pyranopyrazoles. This method is notable for its environmentally friendly approach, employing isonicotinic acid as a dual and biological organocatalyst in a solvent-free condition, which contributes to sustainable chemistry practices (Zolfigol et al., 2013).

Antitubercular Properties

Research from the mid-20th century by Isler et al. (1955) and Winterstein et al. (1956) focused on the synthesis and evaluation of isonicotinic acid hydrazides, which included derivatives with various substituents like chlorine and amino groups. These compounds were tested for their antitubercular action, highlighting the potential of isonicotinic acid derivatives in the treatment of tuberculosis (Isler et al., 1955); (Winterstein et al., 1956).

Synthetic Intermediates for Therapeutics

He Jun-hua (2010) discussed the synthesis of 4-Aminonicotinic acid, a key intermediate in the production of cardiovascular and cerebrovascular disease drugs. The study proposed a novel four-step synthesis route, indicating the role of isonicotinic acid derivatives in the pharmaceutical industry (He Jun-hua, 2010).

Antiinflammatory Applications

Pavlova et al. (2002) synthesized a series of substituted amides and esters of 2-chloroisonicotinic acid, revealing their anti-inflammatory properties. This research underscores the potential of isonicotinic acid derivatives in developing new anti-inflammatory agents (Pavlova et al., 2002).

Neurotropic and Cardiotropic Effects

A study by Samvelian et al. (1992) explored the neurotropic and cardiotropic properties of new derivatives of isonicotinic acid. This research opens avenues for the potential use of these compounds in neurological and cardiovascular therapies (Samvelian et al., 1992).

Luminescence Property in Coordination Chemistry

Yuan and Liu (2005) investigated the synthesis, crystal structure, and luminescence properties of a new silver(I) dimer with isonicotinic acid. This work contributes to the understanding of the optical properties of isonicotinic acid complexes, potentially useful in material sciences and coordination chemistry (Yuan & Liu, 2005).

properties

IUPAC Name

3-(2-chloro-4-iodoanilino)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIN2O2/c13-9-5-7(14)1-2-10(9)16-11-6-15-4-3-8(11)12(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHYKCROASETOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)NC2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194769
Record name 3-[(2-Chloro-4-iodophenyl)amino]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid

CAS RN

885588-04-5
Record name 3-[(2-Chloro-4-iodophenyl)amino]-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885588-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-4-iodophenyl)amino]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To suspension of 3-fluoroisonicotinic acid (2.00 g, 14.17 mmol, in tetrahydrofuran (50 ml) at −78° C. was added lithium bis(trimethylsilyl)amide (14.3 ml, 17.01 mmol). The dark colored suspension was stirred for 15 min. In another flask, to a solution of 2-chloro-4-iodoaniline (4.7 g, 18.43 mmol) in THF (50 ml) was added lithium bis(trimethylsilyl)amide (24.9 ml, 29.77 mmol) at −78° C. under N2. The resulting green colored solution was stirred for 15 min. To this green colored solution the lithiated acid solution was added. The cold bath was removed, allowed to warm to room temperature, and stirred overnight. The mixture was filtered, and the crude was diluted with EtOAc (400 ml). It was then washed with dilute HCl (25 ml), H2O (25 ml), and dried. During concentration of the solvent, 3-[(2-chloro-4-iodophenyl)amino]isonicotinic acid was separated out as an yellow solid. (1.3 g, 24%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
24.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesized as intermediate 1 by reacting 15.7 mmol of 2-chloro-4-iodoaniline with 23.55 mmol 2-fluoroisonicotinic acid. LC/MS [(5.9 min; 376 (M+1)].
Quantity
15.7 mmol
Type
reactant
Reaction Step One
Quantity
23.55 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid
Reactant of Route 3
Reactant of Route 3
3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid
Reactant of Route 4
Reactant of Route 4
3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid
Reactant of Route 5
Reactant of Route 5
3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid
Reactant of Route 6
Reactant of Route 6
3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid

Citations

For This Compound
1
Citations
H Deppe, A Feurer, U Gradler, K Otte, R Sekul… - …, 2002 - pdfstore.patentorder.com
(57) ABSTRACT The invention provides novel, substituted 3-arylamino pyridine compounds (I) pharmaceutically acceptable salts, sol-vates and prodrug compounds thereof, wherein W, …
Number of citations: 2 pdfstore.patentorder.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.